molecular formula C21H22FN3O7S B2768332 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 869071-62-5

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2768332
CAS No.: 869071-62-5
M. Wt: 479.48
InChI Key: IVZNCUSCYFSGDP-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound that features a benzodioxole ring, a fluorobenzenesulfonyl group, and an oxazinan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.

    Introduction of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of a fluorobenzene derivative using a sulfonyl chloride reagent.

    Formation of the Oxazinan Ring: The oxazinan ring is typically formed through the cyclization of an appropriate amine with an aldehyde or ketone.

    Coupling Reactions: The final step involves coupling the benzodioxole, fluorobenzenesulfonyl, and oxazinan moieties using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole ring but differs in the rest of the structure.

  • **1-(1,3-Benz

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O7S/c22-15-3-5-16(6-4-15)33(28,29)25-8-1-9-30-19(25)12-24-21(27)20(26)23-11-14-2-7-17-18(10-14)32-13-31-17/h2-7,10,19H,1,8-9,11-13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZNCUSCYFSGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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